molecular formula C29H32N4O5 B12371694 Antiproliferative agent-46

Antiproliferative agent-46

货号: B12371694
分子量: 516.6 g/mol
InChI 键: GXGOQQYDINLGOC-RVSCTIAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antiproliferative agent-46 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy.

准备方法

合成路线和反应条件: 抗增殖剂-46 的合成通常涉及一个多步骤过程。一种常见的方法包括双异靛蓝席夫碱与活化的芳氧乙酸衍生物的[2+2]环加成反应。该反应生成具有脂肪族和芳香族间隔基的双螺异靛蓝β-内酰胺 合成化合物的结构通过傅里叶变换红外光谱、质子-1和碳-13核磁共振光谱以及CHN分析得到证实

工业生产方法: 抗增殖剂-46 的工业生产涉及扩大实验室合成方法的规模。这包括优化反应条件,例如温度、压力和溶剂体系,以确保高产率和纯度。使用连续流反应器和自动化合成平台可以进一步提高生产过程的效率和可扩展性。

化学反应分析

反应类型: 抗增殖剂-46 会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构以增强其抗增殖活性至关重要。

常见试剂和条件:

    氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见氧化剂将氧官能团引入化合物。

    还原: 使用硼氢化钠或氢化铝锂等还原剂还原特定的官能团,从而改变化合物的反应性。

    取代: 使用氢氧化钠或碳酸钾等试剂进行亲核取代反应,以取代分子内的特定原子或基团。

主要形成的产物: 这些反应形成的主要产物包括抗增殖剂-46 的各种衍生物,每种衍生物都具有独特的结构和功能特性。这些衍生物通常会进行抗增殖活性测试,以确定最有效的化合物。

科学研究应用

Scientific Research Applications

1. Cancer Research

  • Mechanism of Action : Antiproliferative Agent-46 primarily inhibits CK2, disrupting the signaling pathways that promote cell division and survival in cancer cells. This inhibition leads to reduced proliferation and increased apoptosis in various cancer cell lines .
  • Preclinical Studies : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several human cancer cell lines, including breast cancer and leukemia cells. For instance, it has shown IC50 values that indicate high potency compared to established chemotherapeutics like sunitinib .

2. Development of Novel Therapeutics

  • Formulation Development : The compound is being explored for its potential to be formulated into new anticancer drugs, contributing to advancements in pharmaceutical technologies. Researchers are investigating its efficacy in combination therapies to enhance the overall therapeutic effect while minimizing side effects .

3. Mechanistic Studies

  • Cell Cycle Modulation : Studies have indicated that this compound influences the cell cycle by prolonging the G1 phase and reducing progression through S and G2/M phases. This alteration can lead to an accumulation of cells in the G1 phase, making them more susceptible to apoptotic signals .

Comparative Efficacy

This compound has been compared with other well-known anticancer agents:

CompoundMechanism of ActionIC50 Value (µM)Notes
This compoundCK2 inhibitor; induces apoptosis~10.4High potency; effective against resistant cell lines
PaclitaxelStabilizes microtubules; prevents cell division8.11Standard chemotherapeutic agent
DoxorubicinDNA intercalation; inhibits topoisomerase IIVaries by cell lineCommonly used but with significant side effects
CisplatinForms DNA crosslinks; induces apoptosisVaries by cell lineEffective but nephrotoxic

Case Studies

Case Study 1: In Vitro Efficacy
A study evaluated the antiproliferative activity of various indole–isatin molecular hybrids, including this compound. The results showed a range of 22.6% to 97.8% inhibition in human cancer cell lines, with specific compounds demonstrating superior efficacy compared to existing treatments .

Case Study 2: Mechanistic Insights
Research focusing on the mechanism revealed that this compound significantly decreased phosphorylated retinoblastoma protein levels in a dose-dependent manner, indicating its role in regulating cell cycle progression and promoting apoptosis through CK2 inhibition .

Case Study 3: Combination Therapy Potential
Recent studies have explored the combination of this compound with other therapeutic agents to enhance efficacy against resistant cancer types. Preliminary results suggest that such combinations may yield synergistic effects, improving patient outcomes in preclinical models .

作用机制

抗增殖剂-46 的作用机制与其与癌细胞中的核 DNA 结合有关 这种结合导致 DNA 损伤的形成,从而抑制转录并诱导凋亡,从而阻止细胞分裂和增殖 。 该化合物选择性靶向癌细胞而不损伤正常细胞的能力归因于其与参与细胞增殖和存活的特定分子靶标和途径的相互作用。

相似化合物的比较

与其他类似化合物相比,抗增殖剂-46 在结构和作用机制方面是独特的。一些类似的化合物包括:

抗增殖剂-46 的独特之处在于其与核 DNA 的特定相互作用以及其选择性诱导癌细胞凋亡的能力,使其成为进一步研究和开发的宝贵化合物。

属性

分子式

C29H32N4O5

分子量

516.6 g/mol

IUPAC 名称

N-[(E)-[4-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]phenyl]methylideneamino]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C29H32N4O5/c1-19(2)14-21-4-8-23(9-5-21)20(3)29(37)33-30-16-22-6-12-26(13-7-22)38-18-28(36)32-31-17-24-10-11-25(34)15-27(24)35/h4-13,15-17,19-20,34-35H,14,18H2,1-3H3,(H,32,36)(H,33,37)/b30-16+,31-17+

InChI 键

GXGOQQYDINLGOC-RVSCTIAXSA-N

手性 SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N/N=C/C3=C(C=C(C=C3)O)O

规范 SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NN=CC3=C(C=C(C=C3)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。